

An In-depth Technical Guide to the Synthesis of Iodoethane-1-D1

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Compound of Interest

Compound Name: *Iodoethane-1-D1*

Cat. No.: *B3044163*

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This technical guide provides a comprehensive overview of the synthesis of **Iodoethane-1-D1** (CH_3CHDI), a valuable isotopically labeled compound for researchers, scientists, and professionals in drug development. This document details a primary synthesis protocol, presents quantitative data in a structured format, and includes visualizations to clarify the experimental workflow.

Introduction

Iodoethane-1-D1 is a deuterated analog of iodoethane where a single deuterium atom is specifically located at the C1 position. This isotopic labeling is instrumental in various scientific applications, including mechanistic studies of chemical reactions, metabolic pathway tracing, and as an internal standard in mass spectrometry. The synthesis of this compound requires careful control of reagents and reaction conditions to ensure high isotopic purity and chemical yield.

Primary Synthesis Protocol: Iodination of Ethanol-1-D1

The most common and direct method for preparing **Iodoethane-1-D1** is through the iodination of Ethanol-1-D1. This reaction is typically achieved using a combination of red phosphorus and iodine, which *in situ* generates phosphorus triiodide (PI_3), the active iodinating agent.

Reaction Scheme:

The overall reaction can be summarized as follows:

- Formation of Phosphorus Triiodide: $2 P + 3 I_2 \rightarrow 2 PI_3$
- Iodination of Ethanol-1-D1: $3 CH_3CHD(OH) + PI_3 \rightarrow 3 CH_3CHDI + H_3PO_3$

Experimental Protocol

This protocol is adapted from established methods for the synthesis of iodoalkanes.[\[1\]](#)[\[2\]](#)

Materials and Equipment:

- Ethanol-1-D1 ($CH_3CHD(OH)$)
- Red phosphorus (P)
- Iodine (I_2)
- Anhydrous calcium chloride ($CaCl_2$)
- 5% Sodium hydroxide (NaOH) solution
- Round-bottom flask (250 mL)
- Reflux condenser
- Distillation apparatus
- Separatory funnel
- Heating mantle or water bath
- Ice bath
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a 250 mL round-bottom flask, place 2.5 g of red phosphorus and 25 mL of Ethanol-1-D1. Fit the flask with a reflux condenser.
- Addition of Iodine: Carefully add 25 g of powdered iodine to the flask in small portions (approximately 3-4 g at a time) over a period of 20-30 minutes. The reaction is exothermic and should be controlled by cooling the flask in an ice bath if necessary.[1]
- Reflux: After the addition of iodine is complete, allow the mixture to stand for 10 minutes. Then, gently heat the mixture to reflux using a water bath for approximately one hour.[1]
- Distillation: After reflux, allow the reaction mixture to cool. Rearrange the apparatus for simple distillation. Gently heat the flask with a water bath to distill the crude **Iodoethane-1-D1**. Collect the distillate in a receiver cooled in an ice bath. The collection temperature should be monitored, with the main fraction expected between 68-73 °C.[1][2]
- Work-up and Purification:
 - Transfer the distillate to a separatory funnel.
 - Wash the distillate with an equal volume of water to remove any remaining ethanol.
 - Separate the lower organic layer.
 - Wash the organic layer with a small amount of 5% NaOH solution to remove any unreacted iodine (indicated by a brown color).
 - Wash again with an equal volume of water.
 - Separate the lower **Iodoethane-1-D1** layer and transfer it to a dry conical flask.
 - Dry the product over a few granules of anhydrous calcium chloride until the liquid is clear. [1]
- Final Distillation: Decant or filter the dried **Iodoethane-1-D1** into a clean, dry distillation flask. Perform a final distillation, collecting the pure **Iodoethane-1-D1** fraction that boils between 69-73 °C.

Quantitative Data Summary

The following tables summarize the typical quantitative data for the synthesis of **Iodoethane-1-D1**.

Table 1: Reagent Quantities and Molar Equivalents

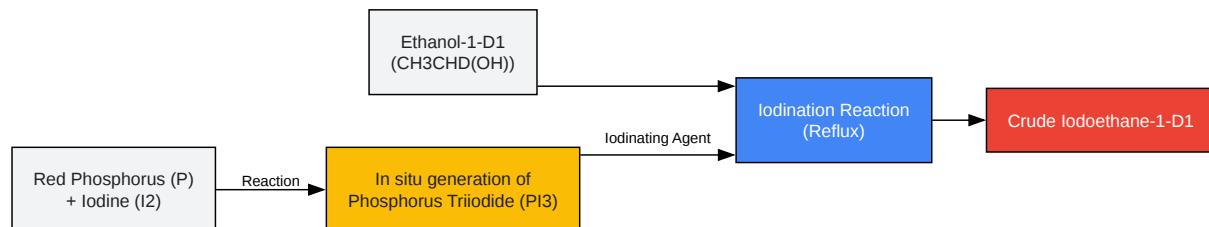
Reagent	Molecular Formula	Molecular Weight (g/mol)	Amount	Moles	Molar Ratio (approx.)
Ethanol-1-D1	C ₂ H ₅ DO	47.08	25 mL (approx. 19.7 g)	0.42	1
Red Phosphorus	P	30.97	2.5 g	0.08	0.19
Iodine	I ₂	253.81	25 g	0.098	0.23

Table 2: Physical Properties of **Iodoethane-1-D1**

Property	Value
Molecular Formula	C ₂ H ₄ DI
Molecular Weight	156.97 g/mol [3][4]
Boiling Point	69-73 °C
Density	~1.97 g/mL at 25 °C
Refractive Index (n ₂₀ /D)	~1.509

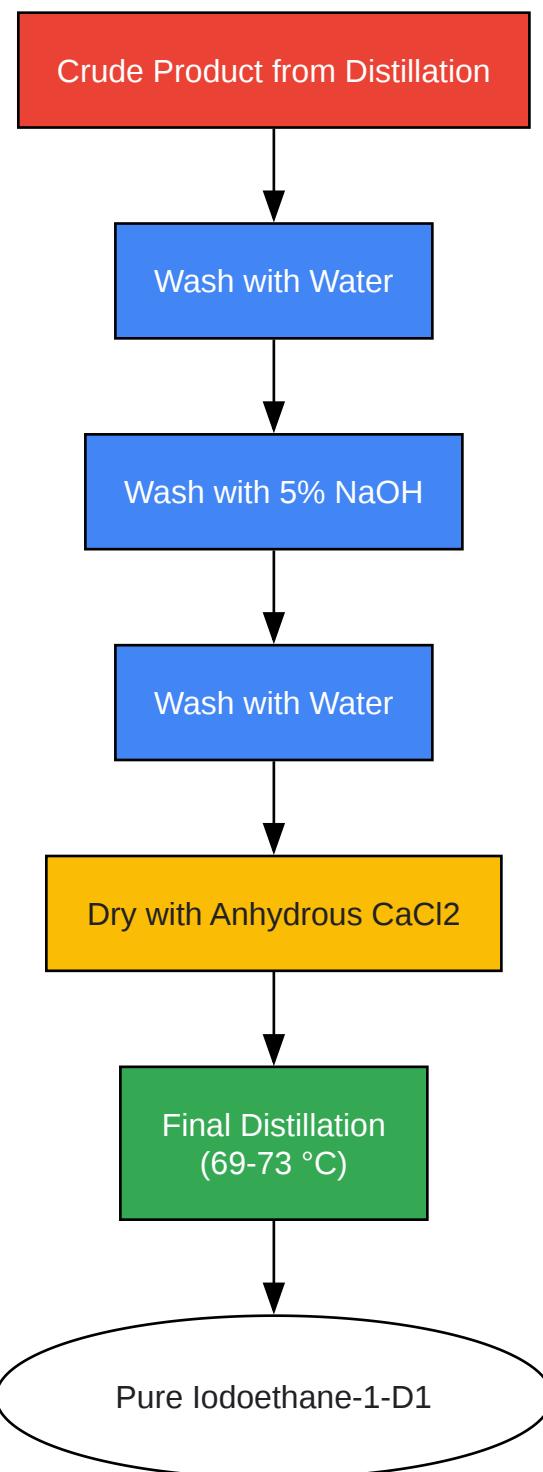
Visualization of Experimental Workflow

The following diagrams illustrate the key processes in the synthesis of **Iodoethane-1-D1**.



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Caption: Reaction pathway for the synthesis of **Iodoethane-1-D1**.



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Caption: Purification workflow for **Iodoethane-1-D1**.

Safety Considerations

- Iodoethane is a hazardous substance and should be handled in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- The reaction between red phosphorus and iodine is exothermic and should be controlled to avoid overheating.
- Iodoethane is light-sensitive and should be stored in a dark, cool place, often with a copper stabilizer to prevent decomposition.

This guide provides a foundational protocol for the synthesis of **Iodoethane-1-D1**. Researchers may need to optimize reaction conditions based on the purity of starting materials and desired scale of the synthesis.

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